
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a unique structure that combines a butyl group, a phenylsulfanyl group, and a furanone ring, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one typically involves the reaction of a furanone derivative with a phenylsulfanyl reagent under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where the furanone is acylated with a butyl group in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylsulfanyl group is then introduced through a nucleophilic substitution reaction using a phenylsulfanyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also aid in the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrofuranones.
Substitution: Formation of various alkyl or aryl substituted furanones.
Applications De Recherche Scientifique
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The furanone ring can also interact with DNA and other biomolecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylsulfanyl-2(5H)-furanone: Lacks the butyl group, making it less hydrophobic.
5-Butyl-2(5H)-furanone: Lacks the phenylsulfanyl group, reducing its potential biological activity.
5-Butyl-4-(methylsulfanyl)furan-2(5H)-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may alter its reactivity and biological properties.
Uniqueness
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one is unique due to the combination of its butyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
117621-21-3 |
|---|---|
Formule moléculaire |
C14H16O2S |
Poids moléculaire |
248.34 g/mol |
Nom IUPAC |
2-butyl-3-phenylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C14H16O2S/c1-2-3-9-12-13(10-14(15)16-12)17-11-7-5-4-6-8-11/h4-8,10,12H,2-3,9H2,1H3 |
Clé InChI |
ZYGGAUCLRBDIAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=CC(=O)O1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
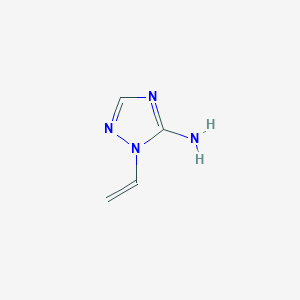
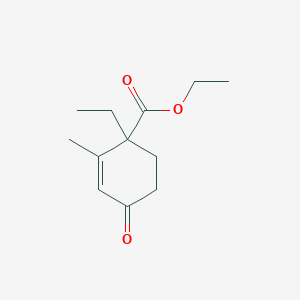
![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)



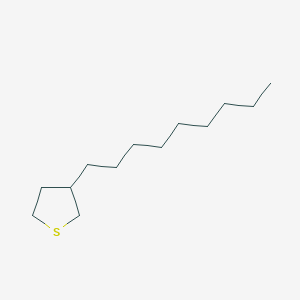
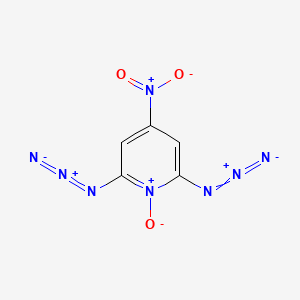
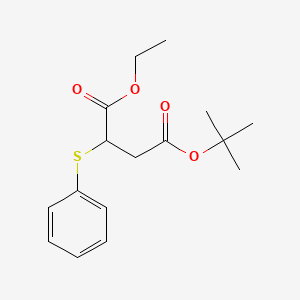
![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)
![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
